molecular formula C22H22N6O3S B2447268 N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide CAS No. 895108-62-0

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide

Cat. No.: B2447268
CAS No.: 895108-62-0
M. Wt: 450.52
InChI Key: NGWGCHTVNJZORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is an organic compound characterized by its unique structural framework, featuring a triazole and thiadiazole moiety. This compound is notable for its application across various fields of scientific research, including medicinal chemistry, pharmacology, and material science.

Properties

IUPAC Name

N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-5-14-6-8-16(9-7-14)28-13(2)19(25-27-28)20-23-22(32-26-20)24-21(29)15-10-17(30-3)12-18(11-15)31-4/h6-12H,5H2,1-4H3,(H,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWGCHTVNJZORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. Starting from commercially available raw materials, the process includes the formation of triazole and thiadiazole rings, followed by the coupling with a benzamide derivative. Typical reaction conditions involve:

  • Cyclization reactions: : Utilizing sodium azide and alkylating agents to form the triazole ring.

  • Thiadiazole synthesis: : Incorporating sulfur-containing reagents under acidic conditions.

  • Coupling reaction: : The final step involves an amide coupling using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial-scale production of this compound may leverage high-throughput chemical reactors to optimize yield and purity. Catalysts, temperature control, and solvent choice play crucial roles in scaling up from laboratory methods to industrial protocols.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the 1,2,4-thiadiazole ring undergoes nucleophilic substitution under basic conditions. For example, reaction with primary amines leads to ring opening or substitution at the sulfur position .

Reaction Type Conditions Outcome
Nucleophilic substitutionKOH/EtOH, reflux, 6–8 hoursReplacement of sulfur with amine groups
Ring openingNH₃ (gas), DMF, 50–60°CFormation of thiourea derivatives

Hydrolysis of the Amide Bond

The central amide bond (–C(=O)N–) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

Reagent System Conditions Products
HCl (6M), reflux2–4 hours3,5-Dimethoxybenzoic acid + thiadiazole-amine
NaOH (10%), H₂O/EtOH80°C, 1 hourPartial hydrolysis to secondary amide

Electrophilic Aromatic Substitution

The 3,5-dimethoxybenzamide moiety participates in electrophilic substitution reactions, particularly at the para positions of the methoxy groups .

Reagent Position Modified Product
HNO₃/H₂SO₄C-4 of methoxybenzamideNitro-substituted derivative
Br₂/FeBr₃C-2/C-6 of benzamide ringBrominated analog

Oxidation of Methoxy Groups

The methoxy (–OCH₃) groups are oxidized to carbonyls under strong oxidative conditions, altering electronic properties .

Oxidizing Agent Conditions Outcome
KMnO₄/H₂SO₄60°C, 3 hoursDemethylation to hydroxyl groups
CrO₃/AcOHRT, 12 hoursFormation of quinone-like structures

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloaddition reactions with alkynes or nitriles, forming fused heterocycles .

Reagent Conditions Product
Phenylacetylene, CuIDMF, 100°C, 24 hoursTriazole-fused isoquinoline derivative
Acetonitrile, NaN₃EtOH/H₂O, refluxTetrazole-linked analog

Condensation Reactions

The amine group in the thiadiazole moiety reacts with aldehydes or ketones to form Schiff bases .

Reagent Conditions Product
Benzaldehyde, EtOHRT, 12 hoursN-Benzylidene derivative
Acetone, HCl (cat.)Reflux, 4 hoursCondensed imine product

Metal Complexation

The nitrogen-rich heterocycles act as ligands for transition metals, forming coordination complexes .

Metal Salt Conditions Complex Type
CuCl₂·2H₂OMeOH, 50°C, 2 hoursOctahedral Cu(II) complex
Fe(NO₃)₃·9H₂OH₂O/EtOH, RTFe(III)-triazole-thiadiazole polymer

Key Stability Considerations:

  • pH Sensitivity : The compound degrades in strongly acidic (>pH 2) or basic (>pH 10) media due to hydrolysis of the amide and thiadiazole groups.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and H₂S.

  • Light Sensitivity : Prolonged UV exposure induces dimerization via the triazole ring .

Analytical Monitoring Techniques:

Method Application Reference
HPLC (C18 column)Purity assessment post-synthesis
FTIR (KBr pellet)Tracking functional group transformations
¹H/¹³C NMRStructural confirmation of derivatives

This reactivity profile highlights the compound’s versatility in medicinal chemistry and materials science, though controlled conditions are critical to avoid decomposition .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole with 1,2,4-thiadiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of ergosterol biosynthesis in fungal cells or interference with bacterial cell wall synthesis .

Anti-inflammatory Activity

Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This property could make it a candidate for developing anti-inflammatory drugs .

Pesticidal Activity

Triazole derivatives are known for their fungicidal properties. The compound could potentially be utilized in developing new agricultural fungicides to combat plant diseases caused by fungal pathogens. Its effectiveness against specific fungal species can be evaluated through field trials and laboratory assays .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismReferences
1-(4-Ethylphenyl)-5-methyltriazoleAntimicrobialBacteria & Fungi
N-(3-Cyano-4-thiophenyl)-2-(triazole)Anti-inflammatoryEnzyme Inhibition (5-LOX)
Various Triazole DerivativesPesticidalFungal Pathogens

Case Study 1: Antimicrobial Testing

In one study, a series of triazole derivatives were synthesized and tested for antimicrobial activity against common pathogens. The results indicated that certain modifications to the triazole ring enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be optimized for improved efficacy .

Case Study 2: Inflammation Models

Another research effort involved evaluating the anti-inflammatory effects of triazole derivatives in animal models. The compounds demonstrated a significant reduction in inflammatory markers when compared to control groups. This positions this compound as a promising candidate for further development in therapeutic applications .

Mechanism of Action

The mechanism by which N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide exerts its effects involves interaction with various molecular targets:

  • Enzymatic Inhibition: : Binds to active sites of enzymes, inhibiting their activity. Particularly effective against kinases and proteases.

  • Receptor Modulation: : Acts on cellular receptors, altering signal transduction pathways. Exhibits affinity for both GPCRs (G-protein coupled receptors) and nuclear receptors.

Comparison with Similar Compounds

Compared to other compounds containing triazole and thiadiazole moieties, this particular compound stands out due to its enhanced biological activity and stability. Similar compounds include:

  • N-{3-[1-phenyl-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-benzamide: : Lacks the dimethoxy and ethyl substitutions, showing different reactivity and biological profiles.

  • N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide: : Chlorine substitution alters its pharmacokinetic properties.

Biological Activity

N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide is a complex organic compound that integrates multiple heterocyclic structures known for their diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry due to its unique structural features that contribute to various pharmacological effects.

Chemical Structure and Properties

The compound consists of:

  • A triazole ring , which is known for its role in various biological activities including antimicrobial and anticancer properties.
  • A thiadiazole moiety , which has been associated with anti-inflammatory and antimicrobial effects.
  • A dimethoxybenzamide group , contributing to the lipophilicity and enhancing the compound's ability to penetrate biological membranes.

Molecular Formula : C19H22N4O3S
Molecular Weight : 378.47 g/mol

Antimicrobial Activity

Research indicates that compounds containing triazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-thiadiazoles possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has demonstrated similar activity profiles in preliminary assays.

Anticancer Potential

The antiproliferative effects of triazole derivatives have been extensively documented. In vitro studies have assessed the cytotoxicity of triazole-based compounds against several cancer cell lines. For example, a recent study reported that related triazole compounds exhibited IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) . The compound this compound is hypothesized to exhibit similar antiproliferative effects due to its structural composition.

Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Compounds with this moiety have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . The potential of this compound to modulate inflammatory pathways warrants further investigation.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnticancerCytotoxicity in HeLa and MCF7 cell lines
Anti-inflammatoryInhibition of COX enzymes

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a lead compound for drug development .

Case Study 2: Anticancer Screening

A series of triazole derivatives were screened for their antiproliferative activity using the MTT assay across multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising IC50 values ranging from 10 µM to 30 µM .

Future Directions

Further research is required to elucidate the mechanisms of action for this compound's biological activities. In vivo studies are essential to confirm its therapeutic potential and safety profile.

Q & A

Q. What are the established synthetic routes for N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Condensation : Reacting substituted triazole precursors (e.g., 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole) with thiadiazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst . (ii) Cyclization : Formation of the 1,2,4-thiadiazole ring using reagents like phosphorus oxychloride or Lawesson’s reagent . (iii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include: (i) Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 295 K . (ii) Refinement : SHELXL software for structure solution, with R-factor < 0.06 and wR-factor < 0.16 . (iii) Visualization : ORTEP-III for thermal ellipsoid diagrams and Mercury for intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

Q. What preliminary assays are used to assess biological activity?

  • Methodological Answer : (i) Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based protocols . (ii) Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria . (iii) Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : (i) Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rat liver microsomes) and bioavailability via LC-MS/MS . (ii) Metabolite identification : Use HRMS and NMR to detect active metabolites that may explain discrepancies . (iii) Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3,5-dimethoxy groups with halogens) to improve metabolic stability .

Q. What strategies optimize crystallographic data refinement for this compound?

  • Methodological Answer : (i) Twinning analysis : Use SHELXL’s TWIN command to resolve twinned crystals, common in triazole-thiadiazole hybrids . (ii) Disorder modeling : Apply PART and SUMP restraints for disordered ethylphenyl or methoxy groups . (iii) Validation : Check using PLATON’s ADDSYM to detect missed symmetry .

Q. How are computational methods applied to predict binding modes?

  • Methodological Answer : (i) Docking : AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., EGFR kinase). Key parameters: grid size = 25 ų, exhaustiveness = 20 . (ii) MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes . (iii) Free energy calculations : MM-PBSA to estimate binding affinities (ΔG) .

Q. What advanced techniques analyze physicochemical properties like acidity?

  • Methodological Answer : (i) Potentiometric titrations : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., DMF) to determine pKa values . (ii) DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level to correlate experimental pKa with molecular electrostatic potential (MEP) .

Key Research Gaps Identified

  • Limited data on in vivo pharmacokinetics and toxicity profiles .
  • Need for proteomic studies to identify off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.